2-Benzyloxy-5-chlorophenyl acetic acid

Description

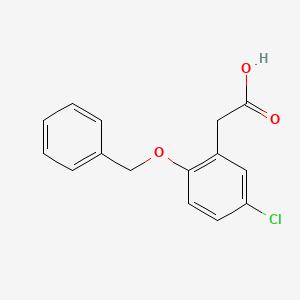

2-Benzyloxy-5-chlorophenyl acetic acid is a substituted phenyl acetic acid derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 5-position of the aromatic ring.

Properties

IUPAC Name |

2-(5-chloro-2-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJBFDFCLGBCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-chlorophenyl acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-5-chlorophenyl acetic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-chlorophenyl acetic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding phenyl acetic acid derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzaldehyde.

Reduction: Formation of 2-benzyloxyphenyl acetic acid.

Substitution: Formation of 2-benzyloxy-5-aminophenyl acetic acid or 2-benzyloxy-5-thiophenyl acetic acid.

Scientific Research Applications

Chemical Properties and Reactions

2-Benzyloxy-5-chlorophenyl acetic acid undergoes several chemical reactions:

- Oxidation : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : The chlorine atom can be reduced to yield derivatives of phenyl acetic acid.

- Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical modifications that are essential in organic synthesis.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development .

Medicine

In medical research, this compound is being investigated for its potential use in drug development. It has shown promise in preliminary studies as a building block for pharmaceuticals aimed at treating inflammatory diseases and possibly cancer due to its ability to modulate biological pathways .

Case Studies and Findings

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents. The synthesized compounds were tested against COX-1 and COX-2, showing selectivity that could lead to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Properties : In vitro tests have shown that this compound and its derivatives possess antimicrobial activity against various bacterial strains. This activity was comparable to established antibiotics, indicating its potential as a lead compound in antibiotic development .

- Cancer Research : Recent studies have evaluated the compound's efficacy against cancer cell lines. Results indicated that certain derivatives could inhibit cancer cell proliferation, highlighting the need for further exploration into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-chlorophenyl acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on 2-benzyloxy-5-chlorophenyl acetic acid are absent in the evidence, structurally related compounds provide insights into how functional group modifications influence chemical behavior. Below is a comparative analysis based on analogs identified in the literature:

Table 1: Structural and Functional Comparison

Key Findings from Analogous Compounds

Functional Group Influence on Reactivity

- Carbamoyloxy vs. Acetic Acid : The carbamoyloxy group in (2-methylphenyl) 2-carbamoyloxy-5-chloro-benzoate enhances hydrogen-bonding capacity, making it suitable for coordination with metal ions or enzyme active sites . In contrast, the acetic acid group in the target compound may favor solubility in polar solvents or ion-exchange interactions.

- Boronic Acid Functionality : The boronic acid group in (2-(benzyloxy)-5-chloro-4-(trifluoromethyl)phenyl)boronic acid enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a property absent in the target compound due to the lack of a boron moiety .

Substituent Effects on Physicochemical Properties Chlorine and Trifluoromethyl Groups: Chlorine at the 5-position (common across all compounds) likely increases electronegativity and steric hindrance. The trifluoromethyl group in the boronic acid derivative adds strong electron-withdrawing effects, enhancing stability and altering electronic distribution .

Synthetic Utility

- The acetic acid group in the target compound may serve as a handle for further derivatization (e.g., esterification or amide formation), whereas the boronic acid and carbamoyloxy groups in analogs enable specialized applications (e.g., catalysis or bioactivity) .

Biological Activity

2-Benzyloxy-5-chlorophenyl acetic acid (BCA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of BCA, including its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure :

- Molecular Formula : C15H13ClO3

- CAS Number : 149428-98-8

BCA features a benzyloxy group and a chlorine atom positioned on the phenyl ring, which significantly influences its biological properties.

The biological activity of BCA is primarily attributed to its interaction with specific molecular targets, which include enzymes and receptors involved in various metabolic pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. Additionally, the chlorine atom may modulate the compound's reactivity and binding affinity to biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

BCA has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism involves interference with bacterial cell wall synthesis and metabolic processes.

Anti-inflammatory Properties

Studies have shown that BCA possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Anticancer Activity

Recent investigations into BCA's anticancer properties have revealed promising results. In vitro studies demonstrated that BCA can induce apoptosis in cancer cell lines such as HepG-2 and MCF-7. The compound's IC50 values indicate effective cytotoxicity, with values ranging from 10 to 35 μM depending on the cancer cell type studied .

Case Studies and Research Findings

- Study on HepG-2 Cells :

- Anti-inflammatory Effects :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparison of BCA with structurally similar compounds reveals distinct biological activities influenced by the position of substituents on the phenyl ring:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-Benzyloxyphenyl acetic acid | Low | Moderate | Low |

| 2-Benzyloxy-4-chlorophenyl acetic acid | Low | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyloxy-5-chlorophenyl acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves benzylation of 5-chlorosalicylic acid followed by acetylation. Key steps include:

- Benzylation : Use benzyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

- Acetylation : React with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄). Optimize temperature (60–80°C) and molar ratios (1:2 substrate:anhydride) to minimize byproducts like diacetylated derivatives .

- Purification : Employ column chromatography (silica gel, gradient elution with chloroform:methanol) or recrystallization (ethanol/water) to isolate the product .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- NMR : Compare ¹H NMR peaks (e.g., benzyl protons at δ 5.1–5.3 ppm, aromatic protons at δ 6.8–7.4 ppm) and ¹³C NMR (carbonyl at ~170 ppm) with literature data .

- FT-IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and benzyl ether (C-O-C at ~1250 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 306.7 (C₁₅H₁₂ClO₃⁺). Fragmentation patterns (e.g., loss of benzyl group at m/z 215) validate the structure .

Q. What safety protocols are critical when handling chlorinated intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds (e.g., benzyl chloride) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky benzyloxy group at the 2-position hinders nucleophilic attack on the aromatic ring. Use computational tools (e.g., DFT calculations) to model steric hindrance .

- Electronic Effects : The electron-withdrawing Cl at the 5-position deactivates the ring, reducing electrophilic substitution. Confirm via Hammett plots by comparing reaction rates with substituted analogs .

- Experimental Validation : Perform Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄) and compare yields with non-chlorinated analogs to quantify electronic effects .

Q. What metabolic pathways interact with the acetic acid moiety in microbial systems, and how can flux balance analysis (FBA) model these interactions?

- Methodological Answer :

- Pathway Mapping : Use genome-scale models (e.g., for Acetobacter pasteurianus) to trace acetic acid incorporation into the TCA cycle or lipid biosynthesis .

- Flux Analysis : Apply ¹³C isotopic labeling and GC-MS to quantify carbon flux. Compare wild-type vs. engineered strains overexpressing alcohol dehydrogenase (ADH) to assess metabolic bottlenecks .

- Software Tools : Use COBRA Toolbox or MetaFlux for in silico simulations of pathway efficiency under varying substrate concentrations .

Q. What proteomic changes occur in bacterial systems exposed to this compound, and how do they correlate with acid tolerance?

- Methodological Answer :

- 2D-PAGE Analysis : Resolve proteins from lysed cells (pH 2.5–4.0) and identify differentially expressed spots (e.g., heat shock proteins, glutamine synthetase) via MALDI-TOF .

- Functional Enrichment : Use STRING-DB to map upregulated proteins (e.g., chaperonins, alkyl hydroperoxide reductase) to stress response pathways .

- Validation : Knock out genes encoding key proteins (e.g., groESL operon) and measure growth inhibition under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.